molecular formula C14H13NO3 B2416334 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 926240-98-4

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B2416334
CAS No.: 926240-98-4
M. Wt: 243.262
InChI Key: PZJIEYBOHZIPIN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H11NO3 . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the 5-position and a pyridin-2-ylmethoxy group at the 2-position.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology and Medicine:

    Pharmacophore: Serves as a pharmacophore in the design of new drugs with potential therapeutic effects.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industry:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 2-chloromethylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chloromethylpyridine is added to a solution of 5-methoxy-2-hydroxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Pyridin-2-ylmethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Has the pyridin-4-ylmethoxy group instead of pyridin-2-ylmethoxy.

    5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde: Contains the pyridin-3-ylmethoxy group.

Uniqueness:

Properties

IUPAC Name

5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIEYBOHZIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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